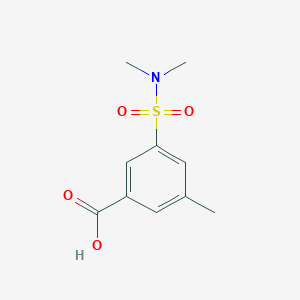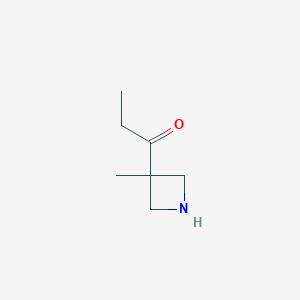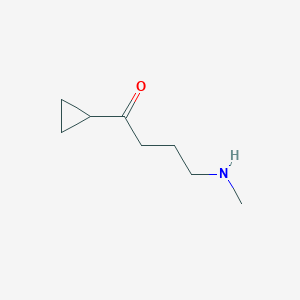
3-(Dimethylsulfamoyl)-5-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylsulfamoyl)-5-methylbenzoic acid is an organic compound with the chemical formula C10H13NO4S. It is a white crystalline powder that is soluble in water and organic solvents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsulfamoyl)-5-methylbenzoic acid typically involves the sulfonation of 5-methylbenzoic acid followed by the introduction of the dimethylsulfamoyl group. One common method involves the reaction of 5-methylbenzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with dimethylamine to yield the final product. The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(Dimethylsulfamoyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
3-(Dimethylsulfamoyl)-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Dimethylsulfamoyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(Dimethylsulfamoyl)benzoic acid: Similar structure but lacks the methyl group on the aromatic ring.
5-Methyl-2-sulfamoylbenzoic acid: Similar structure but with the sulfonamide group in a different position.
Uniqueness
3-(Dimethylsulfamoyl)-5-methylbenzoic acid is unique due to the specific positioning of the dimethylsulfamoyl and methyl groups on the aromatic ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
243.28 g/mol |
IUPAC 名称 |
3-(dimethylsulfamoyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-4-8(10(12)13)6-9(5-7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) |
InChI 键 |
RAMFXVDFUYYENH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)


![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159299.png)
![2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine](/img/structure/B13159302.png)

![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)



![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)



